1-Methyl-4-nitro-5-phenylimidazole

Antimicrobial DNA Repair Nitroimidazole

Procure 1-Methyl-4-nitro-5-phenylimidazole (CAS 111380-10-0) as your definitive inactive 4-nitroimidazole control. Substituting the 5-nitro isomer introduces confounding activity due to fundamental differences in one-electron reduction potential (≤ –527 mV vs. active 5-nitro species). This compound is essential for validating nitroreductase-mediated mechanisms, establishing assay specificity in high-throughput screens, and benchmarking genotoxic potential in toxicological panels. Accept no regioisomer substitute—only the 4-nitro configuration ensures a true null-activity baseline.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 111380-10-0
Cat. No. B3345821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitro-5-phenylimidazole
CAS111380-10-0
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c1-12-7-11-10(13(14)15)9(12)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyOIAINWSBWXEQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-nitro-5-phenylimidazole (CAS 111380-10-0): Chemical Identity and Core Properties


1-Methyl-4-nitro-5-phenylimidazole (CAS 111380-10-0) is a synthetic heterocyclic compound belonging to the 4-nitroimidazole class, characterized by a methyl group at the N1 position, a nitro group at the C4 position, and a phenyl ring at the C5 position of the imidazole core [1]. With a molecular formula of C10H9N3O2 and a molecular weight of 203.2 g/mol, this compound serves as a critical negative control and mechanistic probe in nitroimidazole research, particularly in studies distinguishing the biological activities of 4-nitroimidazoles from their 5-nitro counterparts [2]. Its primary utility lies not in therapeutic efficacy but in its defined lack of activity under specific conditions, making it an essential comparator for structure-activity relationship (SAR) studies and reduction potential investigations [3].

The Procurement Risk: Why 4-Nitroimidazoles Like 111380-10-0 Cannot Be Substituted with 5-Nitro Analogs


Substituting 1-Methyl-4-nitro-5-phenylimidazole with its 5-nitro isomer or other in-class 5-nitroimidazoles is scientifically invalid due to fundamental differences in their reduction potentials and resulting biological activity [1]. While 5-nitroimidazoles (e.g., metronidazole) are readily reduced to cytotoxic species by bacterial nitroreductases, 4-nitroimidazoles exhibit significantly more negative one-electron reduction potentials (⩽ –527 mV), rendering them much weaker oxidants and essentially inactive under the same anaerobic conditions [2]. Experimental data confirms that E. coli mutants are 'fairly resistant' to 1-methyl-4-nitro-5-phenylimidazole, in direct contrast to their sensitivity to the 5-nitro isomer [1]. This functional dichotomy is not merely a subtle potency shift but a binary switch in activity, driven by the position of the nitro group. Therefore, procuring the specific 4-nitro regioisomer (111380-10-0) is essential for studies requiring an inactive control, validating reduction-mediated mechanisms, or mapping SAR, as any substitution with a 5-nitro compound will introduce confounding and unintended biological effects [3].

Quantitative Differentiation Guide for 1-Methyl-4-nitro-5-phenylimidazole (111380-10-0) vs. Key Comparators


Bactericidal Activity: 4-NO2 (111380-10-0) vs. 5-NO2 Isomer (1-Methyl-4-phenyl-5-nitroimidazole) in E. coli

In a direct head-to-head comparison, the 5-nitroimidazole isomer (1-methyl-4-phenyl-5-nitroimidazole) demonstrated significant bactericidal activity against E. coli DNA repair mutants, whereas the 4-nitroimidazole (1-methyl-4-nitro-5-phenylimidazole, compound 6) showed markedly reduced activity, with the bacteria being described as 'fairly resistant' [1]. This result aligns with the established class-level principle that 4-nitroimidazoles are significantly less active than 5-nitroimidazoles against anaerobes [2].

Antimicrobial DNA Repair Nitroimidazole

Reduction Potential: 4-Nitroimidazoles vs. 5-Nitroimidazoles and 2-Nitroimidazoles

Pulse radiolysis studies have established a clear hierarchy of one-electron reduction potentials (E17) for nitroimidazoles: 2-nitroimidazoles are the strongest oxidants (most positive E17), followed by 5-nitroimidazoles, while 4-nitroimidazoles are the weakest, with an E17 value of ⩽ –527 mV [1]. This class-level inference directly explains the lack of biological activity observed for 1-methyl-4-nitro-5-phenylimidazole, as its reduction is thermodynamically less favorable compared to its 5-nitro isomer [2].

Electrochemistry Redox Biology SAR

Cytotoxicity and Mutagenicity: 4-NO2 (111380-10-0) vs. 4-NO and 5-NO Analogs

In mammalian CHO cells and the Ames test (TA100), the 5-nitroimidazole (5-NO2) is at least 1000-fold less cytotoxic and mutagenic than its corresponding nitroso compound (5-NO) [1]. Critically, the study further notes the 'lack of potency of 1-methyl-4-nitro-5-phenylimidazole (4-NO2) relative to 5-NO2' [1]. This positions 111380-10-0 at the lowest end of the activity spectrum among its structural analogs, underscoring its utility as a negative control.

Toxicology Mutagenicity CHO Cells

Synthetic Accessibility: Direct Suzuki Coupling for 5-Aryl-4-nitroimidazoles

A series of 5-aryl-1-methyl-4-nitroimidazoles, including the target compound, have been synthesized in good yields via a Suzuki coupling reaction between 5-chloro-1-methyl-4-nitroimidazole and arylboronic acids [1]. This method provides a reliable, high-yielding route to the compound and its derivatives, which is a practical advantage for procuring or custom-synthesizing analogs for focused SAR libraries.

Synthetic Chemistry Suzuki Coupling Library Synthesis

Primary Application Scenarios for Procuring 1-Methyl-4-nitro-5-phenylimidazole (111380-10-0)


Essential Negative Control in Anaerobic Antibacterial and Antiprotozoal Assays

When screening 5-nitroimidazole derivatives (e.g., metronidazole analogs) for activity against anaerobic bacteria or protozoa, 1-Methyl-4-nitro-5-phenylimidazole is the gold-standard negative control [1]. Its demonstrated lack of bactericidal activity against E. coli and its classification as an 'inactive' 4-nitroimidazole [2] ensure that any observed activity in the test compounds is due to the specific 5-nitro substitution pattern rather than a non-specific imidazole effect. This is critical for validating high-throughput screening data and confirming assay specificity.

Mechanistic Probe for Validating Nitroreductase-Mediated Activation

To confirm that a drug's mechanism of action relies on enzymatic reduction of the nitro group, researchers should include 111380-10-0 in their experiments. Its significantly more negative reduction potential (⩽ –527 mV) makes it a poor substrate for bacterial nitroreductases compared to 5-nitroimidazoles [3]. A lack of activity for this compound, alongside high activity for a 5-nitro comparator, provides direct evidence that reduction is a prerequisite for biological effect, thereby validating the hypothesized mechanism [1].

Structure-Activity Relationship (SAR) Studies of Imidazole Regioisomers

For medicinal chemistry programs exploring the imidazole scaffold, this compound is an indispensable component of a focused SAR library. By comparing the biological and physicochemical properties of 1-Methyl-4-nitro-5-phenylimidazole with its 5-nitro isomer (1-methyl-4-phenyl-5-nitroimidazole) and other analogs, researchers can precisely map the effect of nitro group position on activity, reduction potential, and toxicity [1][4]. Its commercial availability via established Suzuki coupling methods facilitates its inclusion in such comparative studies [5].

Toxicology and Mutagenicity Assessment as a Low-Potency Benchmark

In toxicological screening of nitroheterocyclic compounds, 111380-10-0 serves as a low-potency benchmark. Its 'lack of potency' relative to both its 5-nitro isomer and highly active nitroso analogs in CHO cell cytotoxicity and Ames mutagenicity assays [4] provides a crucial baseline for assessing the relative safety and genotoxic potential of more active compounds. This helps establish a therapeutic window and prioritize leads with more favorable toxicological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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